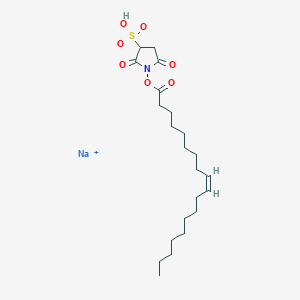

SulfosuccinimidylElaidateSodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

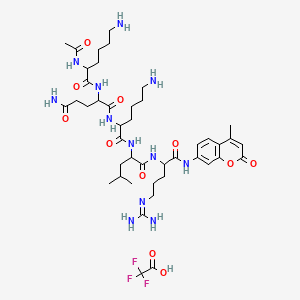

SulfosuccinimidilElaidateSodium, también conocido como ácido 1-(oleoiloxi)-2,5-dioxopirrolidina-3-sulfónico, sal sódica, es un compuesto con la fórmula molecular C22H36NNaO7S y un peso molecular de 482,59 g/mol . Es un sólido de color blanco a amarillo pálido que es soluble en agua y disolventes orgánicos como metanol y dimetilsulfóxido . Este compuesto se utiliza comúnmente como reactivo activador en aplicaciones de síntesis bioquímica y orgánica.

Métodos De Preparación

SulfosuccinimidilElaidateSodium se puede sintetizar mediante la reacción de anhídrido maleico con dimetilcarbamoil sulfoclorinado (cloruro de N,N-dimetilcarbamil sulfonil) . Las condiciones de reacción deben optimizarse en función de los requisitos experimentales específicos. Los métodos de producción industrial suelen implicar la síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

SulfosuccinimidilElaidateSodium experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Reacciona con aminas y tioles para formar enlaces amida y tiol, respectivamente.

Oxidación y reducción: El compuesto puede participar en reacciones redox en condiciones específicas.

Reactivos y condiciones comunes: Los reactivos típicos incluyen aminas, tioles y agentes oxidantes o reductores. Las reacciones a menudo se llevan a cabo en disolventes acuosos u orgánicos a temperaturas controladas.

Productos principales: Los productos principales formados son amidas y derivados de tiol, dependiendo de los reactivos utilizados.

Aplicaciones en investigación científica

SulfosuccinimidilElaidateSodium tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

SulfosuccinimidylElaidateSodium has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo de acción de SulfosuccinimidilElaidateSodium implica la activación de grupos carboxilo, lo que les permite reaccionar con aminas o tioles para formar enlaces amida o tiol estables . Esta activación es facilitada por el grupo ácido sulfónico, que mejora la reactividad del compuesto. Los objetivos moleculares y las vías involucradas incluyen la formación de enlaces covalentes con moléculas diana, lo que lleva a las modificaciones bioquímicas deseadas.

Comparación Con Compuestos Similares

SulfosuccinimidilElaidateSodium se puede comparar con otros compuestos similares como:

Sulfosuccinimidil Oleato Sódico: Similar en estructura y función, se utiliza como inhibidor del transporte de ácidos grasos.

Sulfo-NHS (N-hidroxísulfosuccinimida): Se utiliza comúnmente en bioconjugación para activar grupos carboxilo.

Sulfonimidatos: Se utilizan como reactivos de transferencia de alquilo y en la síntesis de compuestos de azufre(VI).

SulfosuccinimidilElaidateSodium es único debido a su estructura específica, que permite una activación eficiente de grupos carboxilo y su solubilidad tanto en agua como en disolventes orgánicos .

Propiedades

Fórmula molecular |

C22H37NNaO7S+ |

|---|---|

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |

Clave InChI |

FZVVLJSNKVOPRF-KVVVOXFISA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)

![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)

![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)